
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide, also known as S-7920, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain receptors, such as the mu-opioid receptor and the dopamine transporter. 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been shown to increase the release of dopamine in the brain, which may contribute to its anti-addictive effects.
Biochemical and Physiological Effects:
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines, such as TNF-alpha and IL-1beta, in animal models of neuropathic pain. 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is its high potency and selectivity for the mu-opioid receptor and the dopamine transporter. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide. One potential avenue of research is to investigate its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another direction is to explore its potential as a treatment for other conditions, such as depression and anxiety disorders. Additionally, the development of more water-soluble formulations of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide could improve its potential as a therapeutic agent.
Conclusion:
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a promising chemical compound that has shown potential for a variety of therapeutic applications. Its high potency and selectivity for certain receptors make it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves a multi-step process that includes the reaction of 4-ethoxybenzoic acid with thionyl chloride, followed by the addition of 2,2,6,6-tetramethylpiperidine and N,N-dimethylformamide. The resulting product is purified to obtain 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide with a purity of over 98%.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. 4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has also been investigated for its potential as an anti-addictive drug, as it has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine.
Propiedades
IUPAC Name |
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-6-22-15-9-7-13(8-10-15)16(21)19-14-11-17(2,3)20-18(4,5)12-14/h7-10,14,20H,6,11-12H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQZXBVHJVCYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

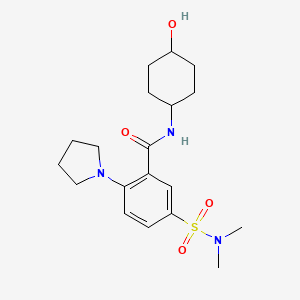

![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)
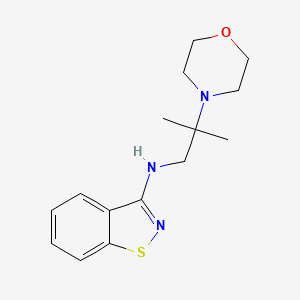
![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-N-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7636867.png)
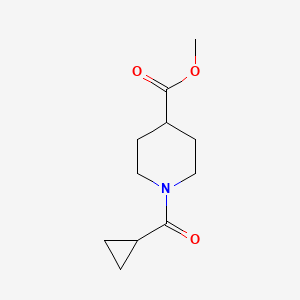
![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)
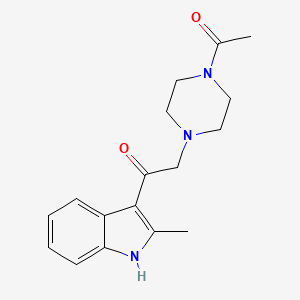

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)

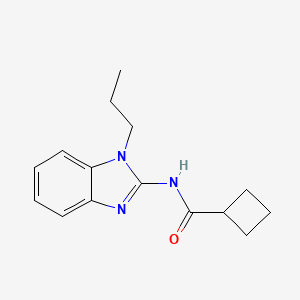
![N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide](/img/structure/B7636939.png)